7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine
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Overview
Description
7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxadiazole ring, which is fused with a pyridine ring, and functional groups such as a nitro group and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the nitrated intermediate.
Coupling Reaction: The coupling of the chlorinated intermediate with a pyridine derivative to form the final product.
The reaction conditions for each step may vary, but they generally involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(pyridin-2-yl)-2,1,3-benzoxadiazol-5-amine: Lacks the chloro group, which may affect its reactivity and applications.
7-chloro-2,1,3-benzoxadiazol-5-amine: Lacks the nitro and pyridine groups, resulting in different chemical properties and uses.
7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine: Lacks the pyridine group, which may influence its binding affinity and biological activity.
Uniqueness
7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and chloro groups, along with the pyridine ring, makes it a versatile compound with diverse applications in various fields of research.
Biological Activity
7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine (CAS Number: 714246-87-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- A benzo[c][1,2,5]oxadiazole core.
- A chlorine atom at position 7.
- A nitro group at position 4.
- A pyridine moiety attached to the nitrogen atom.
The molecular formula is C10H7ClN4O2, with a molecular weight of approximately 252.64 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC-3 (Prostate) | 0.67 | Induction of apoptosis via caspase activation |
HCT-116 (Colon) | 0.80 | Inhibition of cell cycle progression |
ACHN (Renal) | 0.87 | Modulation of signaling pathways |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activity of this compound have been explored in various studies:
- Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition.
- Signal Transduction Modulation : The compound may alter key signaling pathways involved in cell survival and proliferation.
Study on Anticancer Efficacy
A study published in Molecules evaluated the anticancer efficacy of several oxadiazole derivatives, including this compound. It was found that this compound exhibited significant cytotoxicity against various cancer cell lines with low IC50 values, indicating high potency.
In Vivo Studies
In vivo studies conducted on animal models demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
Properties
IUPAC Name |
7-chloro-4-nitro-N-pyridin-2-yl-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O3/c12-6-5-7(14-8-3-1-2-4-13-8)11(17(18)19)10-9(6)15-20-16-10/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHISGUWORJMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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